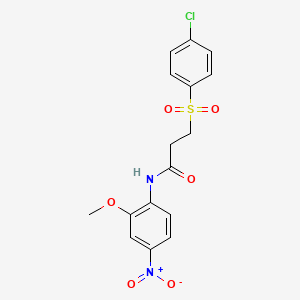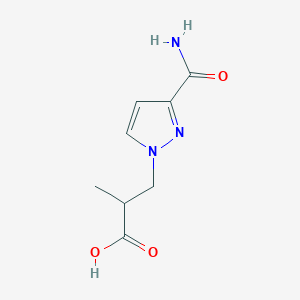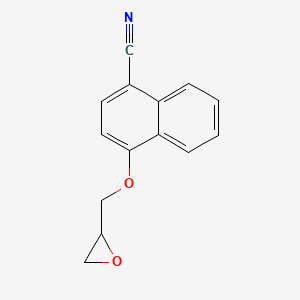
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide, also known as CPSP, is a chemical compound that has been extensively studied for its potential use in various research applications. CPSP is a member of the sulfonamide family of compounds and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
1. Polymer Synthesis and Characterization
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide has been explored in the synthesis of thermally stable polymers. Studies demonstrate the potential of related compounds in forming poly(imide amide benzimidazole) copolymers, showcasing their solubility and thermal stability properties. These polymers exhibit amorphous structures with high glass-transition temperatures and significant thermal degradation resistance, indicating their potential for high-temperature applications (Wang & Wu, 2003).
2. Cancer Research
Sulfonamide derivatives, related to this compound, have been synthesized and evaluated for their potential in cancer treatment. These compounds demonstrated significant pro-apoptotic effects in various cancer cell lines by activating specific genes and pathways, highlighting their relevance in oncological research (Cumaoğlu et al., 2015).
3. Docking Studies in Drug Development
In the field of drug development, docking studies using derivatives of this compound have provided insights into the molecular interactions within enzyme active sites. These studies are crucial for understanding the mechanism of action of potential drug candidates, particularly as COX-2 inhibitors (Al-Hourani et al., 2015).
4. Environmental Pollutant Degradation
Research has also focused on the degradation of environmental pollutants using enzymes that can interact with compounds similar to this compound. These studies are pivotal in developing biotechnological solutions for the removal of hazardous substances from the environment (Zhuo et al., 2018).
5. Antimicrobial Activity
Sulfonamide compounds, analogous to this compound, have been synthesized and tested for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents, particularly in the face of growing antibiotic resistance (Patel et al., 2011).
6. Development of New Drug Candidates
The compound has been investigated for its potential in the development of new drug candidates, particularly for the treatment of Alzheimer’s disease. This research is a testament to the diverse applicability of sulfonamide derivatives in medicinal chemistry and drug discovery (Rehman et al., 2018).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-methoxy-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O6S/c1-25-15-10-12(19(21)22)4-7-14(15)18-16(20)8-9-26(23,24)13-5-2-11(17)3-6-13/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPAFJUZBCPBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)


![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)
![3,9-bis(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2993971.png)
![2-[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2993972.png)


![N-(2,5-difluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2993978.png)

![N-cyclohexyl-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2993984.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2993985.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-N-({[(4-nitrobenzyl)oxy]amino}methylene)-1-hydrazinecarboxamide](/img/structure/B2993987.png)